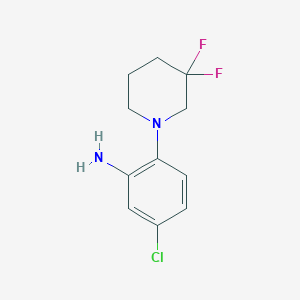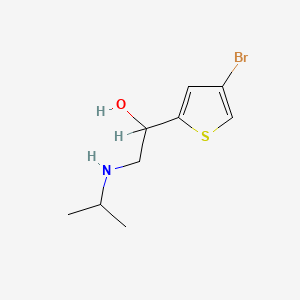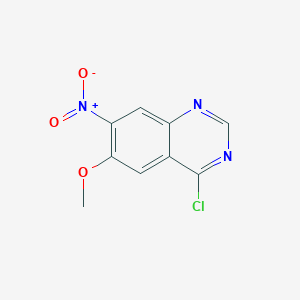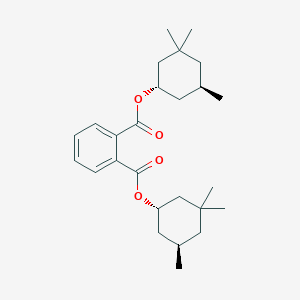
Iridium(3+);triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iridium(3+);triacetate can be synthesized through several methods. One common approach involves reacting iridium metal powder with acetic acid. The reaction typically requires heating and the presence of an oxidizing agent to facilitate the formation of the iridium(III) acetate complex . Another method involves the reaction of an iridium compound with an alkaline compound in a protic solvent, followed by the addition of acetic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using iridium metal or iridium-containing compounds. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .
Analyse Des Réactions Chimiques
Types of Reactions
Iridium(3+);triacetate undergoes various types of chemical reactions, including:
Reduction: It can also participate in reduction reactions, where it helps in the reduction of substrates.
Substitution: This compound can undergo substitution reactions, where ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal performance .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the substrates used. For example, in oxidation reactions, the products are often oxidized forms of the substrates, while in reduction reactions, the products are reduced forms .
Applications De Recherche Scientifique
Iridium(3+);triacetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of iridium(3+);triacetate involves its ability to act as a catalyst in various chemical reactions. In biological systems, it can induce oxidative stress in cells, leading to cell death. This is achieved through the generation of reactive oxygen species (ROS) that cause damage to cellular components, such as proteins, lipids, and DNA . The compound targets mitochondrial proteins, leading to changes in mitochondrial function and ultimately cell death .
Comparaison Avec Des Composés Similaires
Iridium(3+);triacetate is unique compared to other iridium compounds due to its specific coordination structure and reactivity. Similar compounds include:
Iridium(III) chloride: Used in similar catalytic applications but has different solubility and reactivity properties.
Iridium(III) oxide: Known for its use in electrochemical applications, particularly in oxygen evolution reactions.
Iridium(III) carbonyl complexes: These complexes are used in homogeneous catalysis and have different photophysical properties compared to this compound.
This compound stands out due to its versatility in both chemical and biological applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C6H9IrO6 |
|---|---|
Poids moléculaire |
369.35 g/mol |
Nom IUPAC |
iridium(3+);triacetate |
InChI |
InChI=1S/3C2H4O2.Ir/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 |
Clé InChI |
KZLHPYLCKHJIMM-UHFFFAOYSA-K |
SMILES canonique |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2,2-diphenylpropan-1-one](/img/structure/B13938041.png)






